molecular formula C15H10FN3O3 B2942489 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate CAS No. 453520-66-6

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate

Cat. No.: B2942489
CAS No.: 453520-66-6
M. Wt: 299.261
InChI Key: IMPNFVDJISMDQR-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate typically involves the condensation of 3-fluorobenzoic acid with a benzotriazine derivative. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage . The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies .

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate
  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-fluorobenzoate
  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate

Uniqueness

Compared to similar compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate exhibits unique properties due to the presence of the fluorine atom at the 3-position of the benzoate moiety. This fluorine substitution can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPNFVDJISMDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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